1,2,3,6-四-O-苯甲酰-α-D-甘露呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

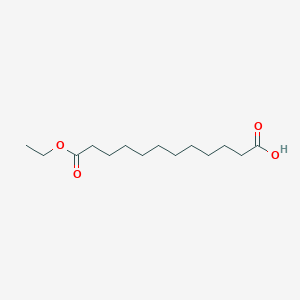

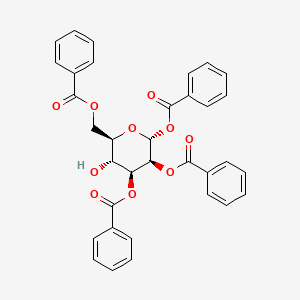

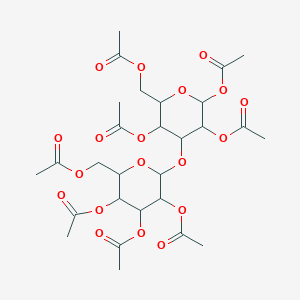

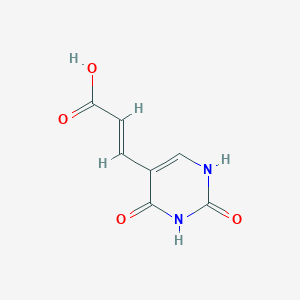

The synthesis of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose typically involves the selective protection of the hydroxyl groups of α-D-mannopyranose. This process is crucial for subsequent reactions in synthetic routes, particularly in glycochemistry, where it serves as a key precursor for the construction of complex carbohydrate structures.

Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose features a pyranose ring with four benzoyl groups attached to its oxygen atoms. This structural arrangement significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging the reactivity of its benzoyl-protected hydroxyl groups. It is commonly used in glycosylation reactions to form glycosidic bonds, serving as a glycosyl donor in the presence of catalysts or activating agents. The benzoyl groups provide stability and control over the reaction's selectivity, facilitating the synthesis of desired glycosidic linkages.

Physical Properties Analysis

The physical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, such as solubility, melting point, and crystallinity, are significantly influenced by its benzoyl groups. These groups make the compound less hydrophilic than its parent sugar, altering its solubility in various solvents, which is essential for its application in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, including its reactivity towards nucleophiles and electrophiles, are defined by the presence of the benzoyl protecting groups. These groups not only protect the sugar's hydroxyl groups from unwanted reactions but also can be selectively removed or modified to introduce new functional groups, expanding the compound's utility in synthesis.

科学研究应用

过氧化苯甲酰和痤疮治疗

过氧化苯甲酰 (BPO) 因其显着的抗菌、抗角化和抗粉刺活性而备受关注,使其成为局部痤疮治疗的基石。它的功效被认为既可以作为单一疗法,也可以与其他抗生素或类视黄醇结合使用来控制各种形式的痤疮病变。BPO 的独特之处在于它能够减少痤疮致病菌耐药变种的数量,使其成为痤疮治疗中长期抗生素方案的推荐添加物 (唐盖蒂和波普,2009).

生物技术中的微生物甘露糖苷酶

微生物甘露糖苷酶在水解半纤维素中的 1,4-β-甘露吡喃糖苷键,产生甘露糖,这对于生物乙醇生产、烷基糖苷合成和药物制剂的应用至关重要。这些主要由细菌和真菌产生的酶在很宽的 pH 值和温度范围内操作,突出了它们在工业应用中的多功能性和潜力 (乔汉和古普塔,2017).

治疗中的苯并吡喃衍生物

苯并吡喃衍生物表现出广泛的生物活性,支持它们在各种疾病中的治疗应用。它们的结构特征与定义生物活性程度的理化性质相关,表明它们在开发新型治疗剂中的效用 (秀等人,2017).

未来方向

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its distinctive molecular configuration makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and medications .

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

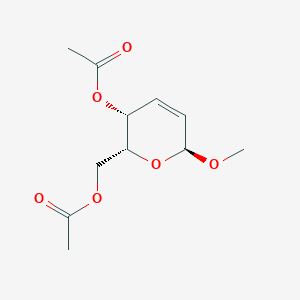

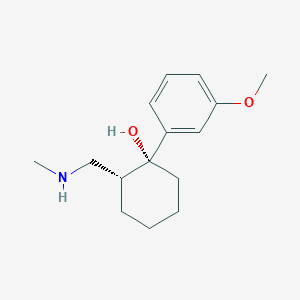

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)